molecular formula C24H21NO7 B11142947 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate

Cat. No.: B11142947
M. Wt: 435.4 g/mol
InChI Key: VHVPJCSDZTXEME-UHFFFAOYSA-N
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Description

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of benzoxazoles and benzoates

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the esterification of 3,4-dimethoxybenzoic acid with methanol to form methyl 3,4-dimethoxybenzoate . This intermediate is then reacted with 3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazole under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and subsequent reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-[(3-Methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Properties

Molecular Formula

C24H21NO7

Molecular Weight

435.4 g/mol

IUPAC Name

[3-[(3-methoxyphenoxy)methyl]-1,2-benzoxazol-6-yl] 3,4-dimethoxybenzoate

InChI

InChI=1S/C24H21NO7/c1-27-16-5-4-6-17(12-16)30-14-20-19-9-8-18(13-22(19)32-25-20)31-24(26)15-7-10-21(28-2)23(11-15)29-3/h4-13H,14H2,1-3H3

InChI Key

VHVPJCSDZTXEME-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)OCC2=NOC3=C2C=CC(=C3)OC(=O)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

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